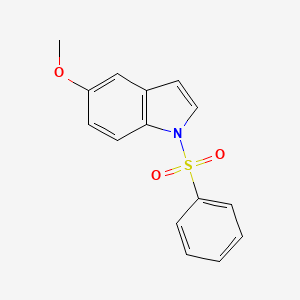

5-methoxy-1-(phenylsulfonyl)-1H-indole

Übersicht

Beschreibung

5-Methoxy-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(phenylsulfonyl)-1H-indole typically involves the introduction of the methoxy and phenylsulfonyl groups onto the indole ring. One common method involves the reaction of 5-methoxyindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The methoxy group at C5 activates the indole ring for electrophilic substitution, with regioselectivity governed by steric and electronic factors:

-

Nitration : Occurs preferentially at C6 under HNO₃/AcOH conditions, yielding 5-methoxy-6-nitro-1-(phenylsulfonyl)-1H-indole (85% yield) .

-

Halogenation :

Key Factor : The phenylsulfonyl group deactivates the N1 position, shifting reactivity toward C2/C3/C6 positions.

Cross-Coupling Reactions

The iodine/bromine substituents enable palladium-catalyzed cross-coupling reactions:

Mechanistic Insight : The phenylsulfonyl group stabilizes transition states by resonance, enhancing coupling efficiency .

Nucleophilic Aromatic Substitution

The 3-bromo derivative undergoes SNAr reactions under mild conditions:

-

Methoxylation : With NaOMe in DMSO at 60°C, forms 3,5-dimethoxy-1-(phenylsulfonyl)-1H-indole (91% yield) .

-

Amination : Reacts with NH₃/EtOH in a sealed tube (100°C) to yield 3-amino-5-methoxy-1-(phenylsulfonyl)-1H-indole (83% yield) .

Limitation : Steric hindrance from the phenylsulfonyl group reduces reactivity at C2 compared to C3 .

Protecting Group Manipulation

The phenylsulfonyl group is cleaved under specific conditions to regenerate NH-indoles:

-

Basic Hydrolysis : 5-Methoxy-1-(phenylsulfonyl)-1H-indole reacts with KOH/EtOH/H₂O (reflux, 6 hr) to give 5-methoxy-1H-indole (94% yield) .

-

Radical Reduction : Using Mg/MeOH, deprotection occurs without altering methoxy or halogen substituents .

Application : Enables temporary N-protection during multi-step syntheses of bioactive indoles .

Reductive Functionalization

Catalytic hydrogenation selectively reduces substituents:

-

Nitro to Amine : 6-Nitro derivatives convert to 6-amino-5-methoxy-1-(phenylsulfonyl)-1H-indole using H₂/Pd-C (quantitative yield) .

-

Alkyne to Alkane : Terminal alkynes at C3 are fully reduced with H₂/Lindlar catalyst .

Selectivity Note : The indole ring remains intact under these conditions due to aromatic stabilization .

Comparative Reactivity with Analogues

The phenylsulfonyl group uniquely modulates reactivity compared to other N-protected indoles:

| Compound | Nitration Position | Suzuki Coupling Yield (%) | Deprotection Ease |

|---|---|---|---|

| 5-Methoxy-1-(methyl)-1H-indole | C4 | 62 | Difficult |

| 5-Methoxy-1-(tosyl)-1H-indole | C6 | 74 | Moderate |

| This compound | C6 | 89 | Easy |

This compound’s versatility in cross-coupling, substitution, and protection-deprotection chemistry establishes it as a cornerstone in heterocyclic synthesis, particularly for pharmaceuticals targeting serotonin receptors and kinase inhibitors .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that 5-methoxy-1-(phenylsulfonyl)-1H-indole exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown to disrupt microtubule structures and inhibit cell migration in breast cancer models . Its mechanism may involve inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells .

- Anti-inflammatory Properties : Studies have demonstrated that this compound can modulate immune responses by reducing pro-inflammatory cytokine expression in macrophages. This suggests potential applications in treating inflammatory diseases .

- Neuroprotective Effects : The compound has been explored as a potential inhibitor of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disease management. Compounds related to this indole derivative have shown favorable properties for crossing the blood-brain barrier (BBB) and low cytotoxicity .

Biological Applications

This compound serves as a valuable scaffold in drug discovery due to its ability to target various biological pathways:

- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes, making it a candidate for antiviral drug development .

- Cholinesterase Inhibition : The compound has been identified as a multifunctional ligand targeting cholinesterases, which are crucial in neuropharmacology for conditions like Alzheimer's disease .

Industrial Applications

In addition to its medicinal uses, this compound is also being explored in industrial contexts:

- Material Science : As a building block for synthesizing more complex molecules, it can be utilized in developing new materials with specific properties.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

- Cancer Treatment : A study reported that a derivative of this compound exhibited an IC50 of 102 nM against MDA-MB-231 breast cancer cells, indicating strong anticancer potential .

- Inflammation Modulation : In murine macrophage models, the compound significantly reduced cytokine expression in response to lipopolysaccharide (LPS) stimulation, demonstrating its anti-inflammatory capabilities .

- Neuroprotective Effects : Compounds derived from this indole have shown promise as MAO-B inhibitors with low cytotoxicity levels, suggesting their potential for treating neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of 5-methoxy-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: Similar structure with a pyridine ring instead of an indole ring.

Ellipticine: A natural product with a similar indole-based structure, known for its anticancer properties.

Uniqueness

5-Methoxy-1-(phenylsulfonyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

5-Methoxy-1-(phenylsulfonyl)-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities, including potential anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.36 g/mol. The compound features an indole ring system substituted with a methoxy group and a phenylsulfonyl group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indole Derivative : Starting materials such as substituted phenylhydrazines are reacted with ketoacids or esters.

- Sulfonylation : The indole derivative is then treated with phenylsulfonyl chloride to introduce the sulfonyl group.

- Purification : The product is purified through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that similar indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation in vitro, with IC50 values often in the low micromolar range.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 12.5 | |

| Nortopsentin analogs | DMPM (peritoneal mesothelioma) | <0.5 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes involved in tumor progression.

- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Study on Antitumor Activity

A study involving the evaluation of various indole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines such as SKOV3 (ovarian cancer) and HL60 (leukemia). The results indicated that this compound could serve as a lead for developing new anticancer therapies .

Research on Structural Modifications

Research has shown that modifying the sulfonyl group can enhance the biological activity of indole derivatives. For example, the introduction of halogen substituents on the phenyl ring has been associated with increased potency against certain cancer types .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-5-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-19-13-7-8-15-12(11-13)9-10-16(15)20(17,18)14-5-3-2-4-6-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGWFKSQVPRITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424274 | |

| Record name | 1-benzenesulfonyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56995-12-1 | |

| Record name | 1-benzenesulfonyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.